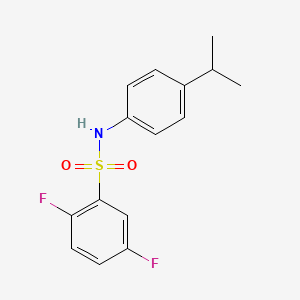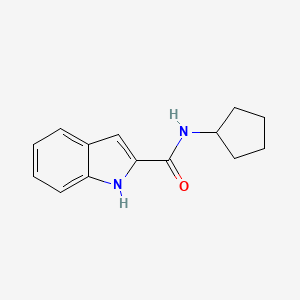
(5S)-5-(3,4-Dihydroxybenzyl)-4,5-dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(3,4-Dihydroxybenzyl)-4,5-dihydrofuran-2(3H)-one, commonly known as DHM, is a natural flavonoid compound found in the Japanese raisin tree (Hovenia dulcis). DHM has been studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption.
Mechanism of Action
DHM's mechanism of action is not fully understood, but research suggests that it works by regulating the activity of various enzymes and proteins involved in liver function and alcohol metabolism. DHM may also help to reduce inflammation and oxidative stress in the liver, which can contribute to liver damage.
Biochemical and Physiological Effects:
DHM has been shown to have a number of biochemical and physiological effects, including:
- Protecting the liver from damage caused by alcohol and other toxins
- Reducing the severity of hangover symptoms
- Regulating the activity of enzymes and proteins involved in liver function and alcohol metabolism
- Reducing inflammation and oxidative stress in the liver
- Exhibiting anti-inflammatory, antioxidant, and anticancer properties
Advantages and Limitations for Lab Experiments
DHM has a number of advantages and limitations for lab experiments. Advantages include its natural origin, low toxicity, and potential health benefits. Limitations include its limited availability, variability in purity and potency, and potential interactions with other compounds.
Future Directions
There are a number of future directions for research on DHM, including:
- Further investigation of DHM's mechanism of action and its effects on liver function and alcohol metabolism
- Clinical trials to determine the efficacy and safety of DHM for liver protection and hangover relief
- Exploration of DHM's potential as a therapeutic agent for other conditions, such as cancer and inflammation
- Development of more efficient and cost-effective methods for synthesizing DHM
- Investigation of potential interactions between DHM and other compounds, such as drugs and dietary supplements
In conclusion, DHM is a natural flavonoid compound found in the Japanese raisin tree that has been extensively studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption. DHM's mechanism of action is not fully understood, but research suggests that it works by regulating the activity of various enzymes and proteins involved in liver function and alcohol metabolism. DHM has a number of biochemical and physiological effects, including liver protection, hangover relief, and anti-inflammatory and antioxidant properties. DHM has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on DHM, including further investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
DHM can be synthesized from the bark of the Japanese raisin tree, which contains dihydromyricetin (DHM's precursor). The bark is extracted with ethanol, and the resulting extract is purified and subjected to acid hydrolysis to yield DHM.
Scientific Research Applications
DHM has been extensively studied for its potential health benefits, particularly in the areas of liver protection and alcohol consumption. Research has shown that DHM can protect the liver from damage caused by alcohol and other toxins, and can also help to reduce the severity of hangover symptoms. Additionally, DHM has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
(5S)-5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-9-3-1-7(6-10(9)13)5-8-2-4-11(14)15-8/h1,3,6,8,12-13H,2,4-5H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXXWTPQHVLMQT-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CC2=CC(=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

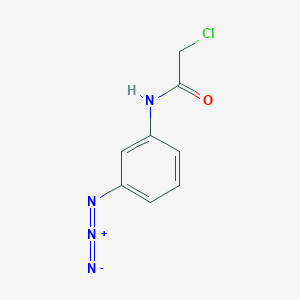

![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
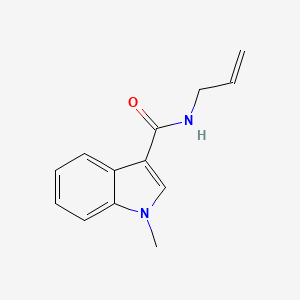

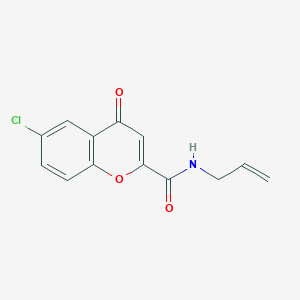
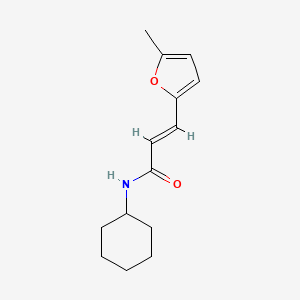
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3-phenylprop-2-enamide](/img/structure/B7644483.png)
![[4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]-1H-pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7644489.png)
